N'-(3-chloro-4-fluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide
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Overview
Description
N'-(3-chloro-4-fluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-4-fluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.
Synthesis of the Furan-2-yl Intermediate: The furan-2-yl group is synthesized through a series of reactions involving furan derivatives.
Coupling Reaction: The final step involves coupling the chloro-fluorophenyl intermediate with the furan-2-yl intermediate in the presence of oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-4-fluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N'-(3-chloro-4-fluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
Organofluorine Compounds: Contain at least one carbon-fluorine bond and are studied for their unique chemical properties.
Uniqueness
N'-(3-chloro-4-fluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chloro and a fluoro substituent on the phenyl ring.
- A furan moiety linked through a methylene bridge.
- A hydroxypropyl group that contributes to its solubility and interaction with biological targets.
The molecular formula is C19H20ClFN3O2 with a molecular weight of approximately 373.83 g/mol.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for halting cancer progression.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In animal models of inflammation, it reduced markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases. The anti-inflammatory activity is likely mediated through inhibition of NF-kB signaling pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The presence of the furan ring allows for interactions with metalloproteins, potentially inhibiting enzymes such as metalloproteinases involved in tumor metastasis.
- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways critical for cancer cell survival and proliferation.
Case Studies
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a decrease in cell viability by 60% at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls.
- Inflammation Model in Rats : In a rat model of carrageenan-induced paw edema, administration of the compound at doses of 5 mg/kg significantly reduced paw swelling compared to the control group, indicating its potential as an anti-inflammatory therapeutic agent.
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Model | Concentration/Dose | Effect Observed |
---|---|---|---|
Anticancer | MCF-7 (Breast Cancer) | 10 µM | 60% reduction in cell viability |
Anti-inflammatory | Rat Paw Edema Model | 5 mg/kg | Significant reduction in swelling |
Apoptosis Induction | Various Cancer Cell Lines | Varies | Increased apoptotic cell population |
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O4/c1-16(23,8-11-3-2-6-24-11)9-19-14(21)15(22)20-10-4-5-13(18)12(17)7-10/h2-7,23H,8-9H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDQVOCOPMSACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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